molecular formula C7H8BrN B1287082 4-(2-Bromoethyl)pyridine CAS No. 39232-05-8

4-(2-Bromoethyl)pyridine

Cat. No.: B1287082
CAS No.: 39232-05-8
M. Wt: 186.05 g/mol
InChI Key: HEYPEPZGVKJBFH-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)pyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where a bromoethyl group is attached to the fourth position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Bromoethyl)pyridine can be synthesized through several methods. One common method involves the bromination of 4-ethylpyridine. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the ethyl group.

Another method involves the reaction of 4-pyridylacetic acid with phosphorus tribromide (PBr3). This reaction converts the carboxylic acid group into a bromoethyl group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale bromination processes. These processes often involve continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used as oxidizing agents. The reactions are usually performed in solvents like acetonitrile or dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent. The reactions are carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.

Major Products Formed

    Nucleophilic Substitution: Products include 4-(2-Azidoethyl)pyridine, 4-(2-Thiocyanatoethyl)pyridine, and 4-(2-Methoxyethyl)pyridine.

    Oxidation: The major product is this compound N-oxide.

    Reduction: The major product is 4-ethylpyridine.

Scientific Research Applications

4-(2-Bromoethyl)pyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the preparation of ligands for coordination chemistry and catalysis.

    Biology: The compound is used in the study of biological systems, particularly in the development of inhibitors for enzymes and receptors.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)

    Industry: this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

4-(2-Bromoethyl)pyridine can be compared with other similar compounds, such as:

    4-(Bromomethyl)pyridine: This compound has a bromomethyl group instead of a bromoethyl group. It undergoes similar reactions but may have different reactivity and selectivity.

    2-(Bromoethyl)pyridine: The bromoethyl group is attached to the second position of the pyridine ring. This positional isomer may have different chemical and biological properties.

    4-(2-Chloroethyl)pyridine: This compound has a chloroethyl group instead of a bromoethyl group. It may undergo similar reactions but with different reaction rates and conditions.

The uniqueness of this compound lies in its specific reactivity and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(2-bromoethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYPEPZGVKJBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590950
Record name 4-(2-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39232-05-8
Record name 4-(2-Bromoethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39232-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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